
2,3-Difluoro-6-methoxyphenol
Descripción general
Descripción
2,3-Difluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group
Aplicaciones Científicas De Investigación
2,3-Difluoro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for 2,3-Difluoro-6-methoxyphenol can be found in the references provided by the suppliers . These papers may provide more detailed information about the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxyphenol typically involves the fluorination of 6-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as fluorine gas (F2) or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) fluoride (FeF3), to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer and more environmentally friendly fluorinating agents, such as Selectfluor, can be employed to minimize the risks associated with handling fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone or other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorophenol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
2,6-Difluoro-4-methoxyphenol: Has a different substitution pattern, leading to variations in its properties and applications.
3,5-Difluoro-2-methoxyphenol: Another isomer with distinct chemical and biological characteristics.
Uniqueness
2,3-Difluoro-6-methoxyphenol is unique due to the specific positioning of the fluorine atoms and methoxy group on the benzene ring
Propiedades
IUPAC Name |
2,3-difluoro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMXTCQIQIJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390867 | |
| Record name | 2,3-Difluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186306-70-7 | |
| Record name | 2,3-Difluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
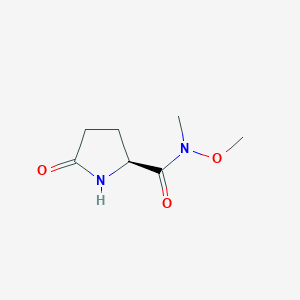
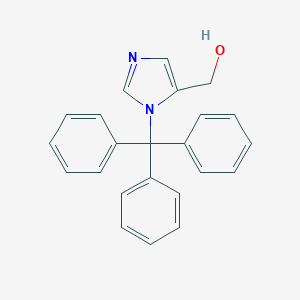

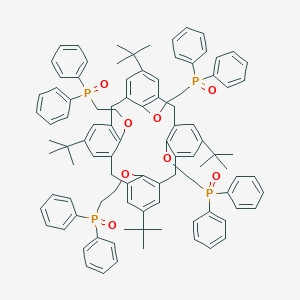
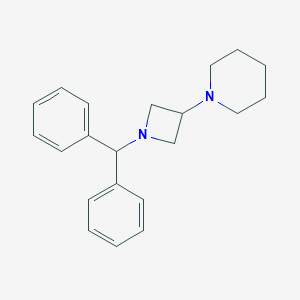

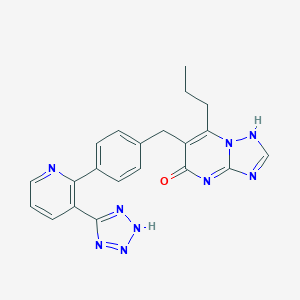

![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
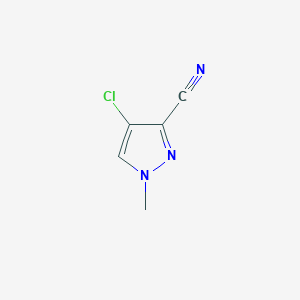
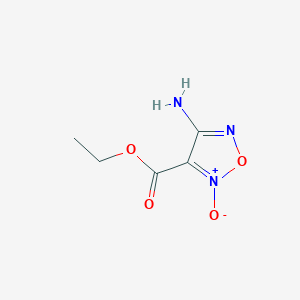


![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
